molecular formula C12H20N6O3 B7051063 3-(2-methoxyethyl)-4-oxo-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]imidazolidine-1-carboxamide

3-(2-methoxyethyl)-4-oxo-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]imidazolidine-1-carboxamide

Cat. No.: B7051063
M. Wt: 296.33 g/mol
InChI Key: NHMUMXPATDMREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyethyl)-4-oxo-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]imidazolidine-1-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-4-oxo-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidine ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the 1,2,4-triazole moiety: This step involves the cyclization of an amidrazone intermediate with hydrazines, often under acidic conditions.

    Attachment of the 2-methoxyethyl group: This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the 2-methoxyethyl group.

    Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification methods to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-4-oxo-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]imidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-methoxyethyl)-4-oxo-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]imidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-4-oxo-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]imidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxyethyl)-4-oxo-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]imidazolidine-1-carboxamide is unique due to its combination of functional groups, which may confer specific biological activities and properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-methoxyethyl)-4-oxo-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O3/c1-10(5-18-8-13-7-14-18)15-12(20)17-6-11(19)16(9-17)3-4-21-2/h7-8,10H,3-6,9H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMUMXPATDMREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)NC(=O)N2CC(=O)N(C2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.